(2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylm ethoxy)carbonylamino]hexanoic acid
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Overview
Description
Fmoc-D-Lys(Dde)-OH is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino group and a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting group at the epsilon-amino group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino groups during peptide chain assembly, allowing for selective deprotection and further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Lys(Dde)-OH typically involves the protection of the alpha-amino group of D-lysine with the Fmoc group and the epsilon-amino group with the Dde group. The process begins with the reaction of D-lysine with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-D-Lys-OH. Subsequently, the epsilon-amino group is protected by reacting with Dde chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of Fmoc-D-Lys(Dde)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Lys(Dde)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Dde group can be selectively removed using hydrazine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in amide bond formation with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCCD) and Oxyma.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, hydrazine in DMF for Dde removal.
Coupling: DCCD and Oxyma for amide bond formation.
Major Products Formed:
Deprotected Lysine Derivatives: Removal of the Fmoc and Dde groups yields D-lysine derivatives that can be further functionalized.
Peptide Chains: Coupling reactions result in the formation of peptide chains with specific sequences.
Scientific Research Applications
Chemistry: Fmoc-D-Lys(Dde)-OH is extensively used in the synthesis of peptides and peptidomimetics. It allows for the selective protection and deprotection of amino groups, facilitating the construction of complex peptide sequences.
Biology: In biological research, Fmoc-D-Lys(Dde)-OH is used to synthesize peptides that can be employed in studies of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: The compound is used in the development of peptide-based therapeutics and diagnostic agents. It enables the synthesis of peptides with specific functional groups that can target disease-related proteins.
Industry: Fmoc-D-Lys(Dde)-OH is utilized in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and biosensing.
Mechanism of Action
The mechanism of action of Fmoc-D-Lys(Dde)-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the alpha-amino group, preventing unwanted reactions during peptide chain elongation. The Dde group protects the epsilon-amino group, allowing for selective deprotection and functionalization at specific stages of synthesis. The compound does not have a direct biological target or pathway but facilitates the synthesis of peptides that can interact with various molecular targets.
Comparison with Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-D-Lys(Dde)-OH but with a tert-butyloxycarbonyl (Boc) protecting group instead of Dde.
Fmoc-Lys(ivDde)-OH: Uses an ivDde protecting group, which is another variant of the Dde group.
Fmoc-Lys(Mtt)-OH: Contains a 4-methyltrityl (Mtt) protecting group.
Uniqueness: Fmoc-D-Lys(Dde)-OH is unique due to the specific combination of Fmoc and Dde protecting groups, which allows for selective and orthogonal deprotection strategies. This makes it particularly useful in the synthesis of complex peptides and peptidomimetics where precise control over functional group protection is required.
By understanding the properties, preparation methods, and applications of Fmoc-D-Lys(Dde)-OH, researchers can effectively utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHSSQNORWQENF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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